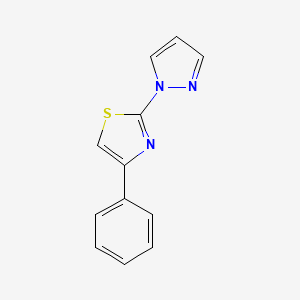

4-phenyl-2-(1H-pyrazol-1-yl)-1,3-thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-phenyl-2-(1H-pyrazol-1-yl)-1,3-thiazole” is a chemical compound with the molecular formula C18H13N3S. It is a complex organic molecule that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom, and a pyrazole ring, which is a five-membered ring with two nitrogen atoms .

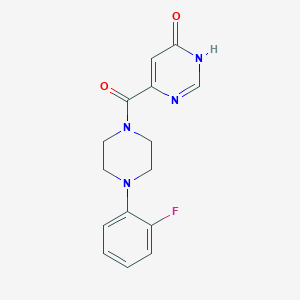

Molecular Structure Analysis

The molecular structure of “4-phenyl-2-(1H-pyrazol-1-yl)-1,3-thiazole” is characterized by the presence of a thiazole ring and a pyrazole ring. The thiazole ring consists of three carbon atoms, one sulfur atom, and one nitrogen atom, while the pyrazole ring consists of three carbon atoms and two nitrogen atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-phenyl-2-(1H-pyrazol-1-yl)-1,3-thiazole” include a molecular weight of 303.4 g/mol. It has a complexity of 352 and a topological polar surface area of 59 Ų .

科学的研究の応用

- Pyrazoles and their derivatives play a crucial role in medicine due to their diverse biological activities. Specifically, they are used for antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity, and analgesic functions .

- The fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, was synthesized successfully. It demonstrated promising binding affinity to the human estrogen alpha receptor (ERα), making it a potential candidate for anti-breast cancer therapy .

- Researchers have explored the synthesis of pyrazoles through various methods, including the Knorr reaction and the pyrazoline pathway. These approaches involve the reaction of α, β-unsaturated ketones with hydrazine derivatives or semicarbazide, followed by oxidative aromatization .

- Rhodium(III)-catalyzed C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes provides a versatile route to either C–H alkenylation products or indazole products .

Medicinal Chemistry and Drug Development

Organic Synthesis and Catalysis

作用機序

Mode of Action

It is known that many heterocyclic compounds interact with their targets by forming bonds and disrupting normal cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-phenyl-2-(1H-pyrazol-1-yl)-1,3-thiazole . .

特性

IUPAC Name |

4-phenyl-2-pyrazol-1-yl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3S/c1-2-5-10(6-3-1)11-9-16-12(14-11)15-8-4-7-13-15/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINVJDKMFVYYAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601320528 |

Source

|

| Record name | 4-phenyl-2-pyrazol-1-yl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601320528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820108 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-phenyl-2-(1H-pyrazol-1-yl)-1,3-thiazole | |

CAS RN |

128432-98-4 |

Source

|

| Record name | 4-phenyl-2-pyrazol-1-yl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601320528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2440281.png)

![2-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrazine](/img/structure/B2440284.png)

![(2S)-2-(Acetylamino)-3-[4-(methylethoxy)phenyl]propanoic acid](/img/structure/B2440285.png)

![1-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2440290.png)

![7a-(4-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one](/img/structure/B2440295.png)